![molecular formula C8H6ClN5O B14603643 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide CAS No. 61129-21-3](/img/structure/B14603643.png)
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine derivative . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Cyclization can be achieved using reagents like acetic acid under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation.
Antiviral Research: It has shown promise in inhibiting viral enzymes, making it a candidate for antiviral drug development.
Anti-inflammatory Studies: The compound’s anti-inflammatory properties are explored for the treatment of conditions like arthritis and other inflammatory diseases.
Antitubercular Agents: Research has highlighted its potential as an antitubercular agent, with studies showing activity against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, its antiviral and anti-inflammatory effects are mediated through the inhibition of viral enzymes and inflammatory mediators, respectively .
Comparison with Similar Compounds
Similar Compounds
4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: This compound shares a similar pyrido[2,3-d]pyrimidine core but differs in its substituents, leading to different biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Uniqueness
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit a broad range of tyrosine kinases and its potential as an antitubercular agent set it apart from other similar compounds .
Properties
CAS No. |
61129-21-3 |
|---|---|
Molecular Formula |
C8H6ClN5O |
Molecular Weight |
223.62 g/mol |
IUPAC Name |
4-amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H6ClN5O/c9-8-13-5(10)4-3(6(11)15)1-2-12-7(4)14-8/h1-2H,(H2,11,15)(H2,10,12,13,14) |
InChI Key |
INFSGBYGXWQBHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)N)C(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




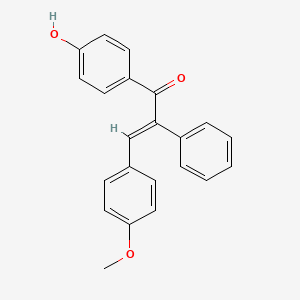

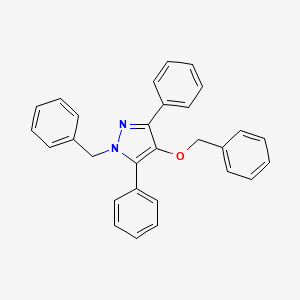
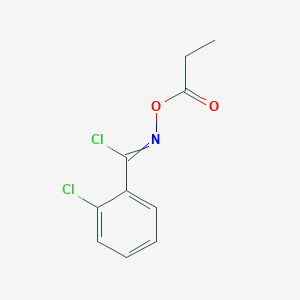
-](/img/structure/B14603592.png)
![2'-[(E)-(4-Methylphenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14603596.png)
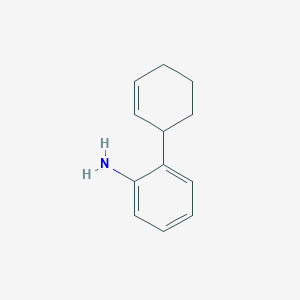
![[(E)-(dodecylhydrazinylidene)methyl]urea;nitric acid](/img/structure/B14603619.png)
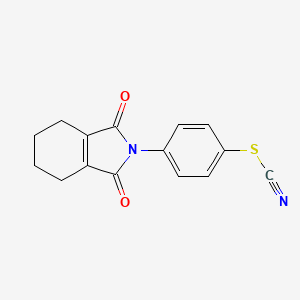

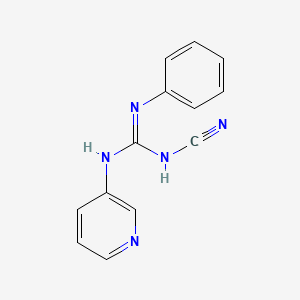
![1-[2-(4-Fluorophenyl)-2-methoxy-1-oxa-6-azaspiro[2.5]octan-6-yl]ethan-1-one](/img/structure/B14603648.png)
